

CAS number for 4-Nitro-N-phenylphthalimide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **4-Nitro-N-phenylphthalimide**

Cat. No.: **B1584637**

[Get Quote](#)

An In-Depth Technical Guide to **4-Nitro-N-phenylphthalimide**

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the chemical intermediate, **4-Nitro-N-phenylphthalimide**. It delves into its fundamental properties, synthesis, reactivity, and applications, providing field-proven insights and practical methodologies.

Core Identification and Significance

4-Nitro-N-phenylphthalimide is a nitrated aromatic imide that serves as a versatile building block in organic synthesis. Its structural framework, featuring a reactive nitro group and a stable phthalimide moiety, makes it a valuable precursor in the synthesis of a range of target molecules, particularly in the pharmaceutical and fine chemical industries.

- CAS Number: 40392-27-6[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Molecular Formula: C₁₄H₈N₂O₄[\[1\]](#)[\[2\]](#)
- Synonyms: N-Phenyl-4-nitrophthalimide, 5-Nitro-2-phenylisoindoline-1,3-dione, 5-Nitro-2-phenyl-2H-isoindole-1,3-dione[\[2\]](#)[\[4\]](#)

The strategic placement of the nitro group on the phthalimide ring system is pivotal. This electron-withdrawing group influences the molecule's reactivity and provides a synthetic handle that can be readily transformed, most commonly through reduction to an amino group. This transformation is a gateway to a diverse array of subsequent chemical modifications, enabling the construction of complex molecular architectures.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in experimental work, from designing reaction conditions to purification and storage. The properties of **4-Nitro-N-phenylphthalimide** are summarized below.

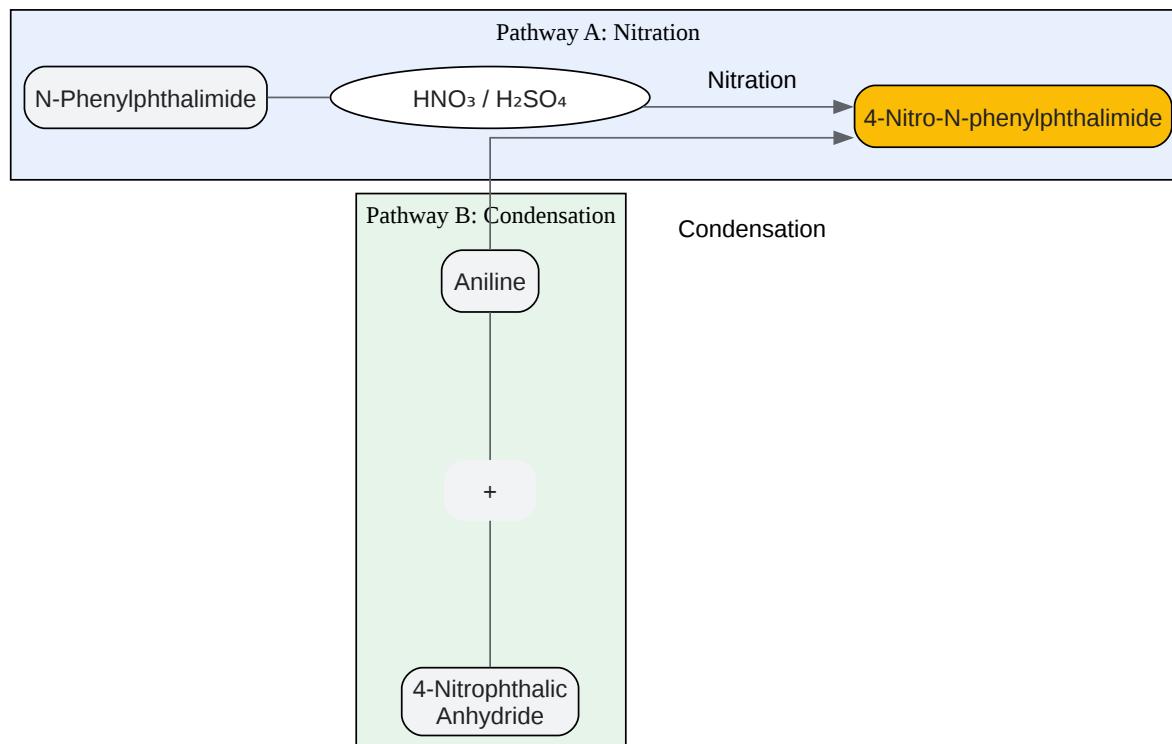
Property	Value	Source(s)
Molecular Weight	268.23 g/mol	[1]
Appearance	White to Amber powder or crystalline solid	[2]
Melting Point	187 °C to 216 °C (values vary across suppliers)	[2] [4]
Boiling Point	471.1°C at 760 mmHg	[2]
Density	~1.50 g/cm ³	[2] [4]
Solubility	Insoluble in water; Soluble in organic solvents like ethanol and acetone.	[4]
Storage	Room temperature	[2]

Note on Melting Point Discrepancy: The observed range in melting points may be attributable to variances in purity or crystalline form of the material from different commercial suppliers. Researchers should consider the purity specifications provided by the supplier.[\[1\]](#)[\[4\]](#)

Synthesis of 4-Nitro-N-phenylphthalimide: Pathways and Rationale

The synthesis of **4-Nitro-N-phenylphthalimide** can be logically approached via two primary retrosynthetic pathways. The choice of pathway often depends on the availability of starting materials and desired purity profile.

Pathway A: Electrophilic Nitration of N-Phenylphthalimide


This is a classic electrophilic aromatic substitution reaction. The phthalimide ring, while deactivated by the carbonyl groups, can still undergo nitration under forcing conditions. The phenyl group is generally less reactive towards nitration in this structure due to the electron-withdrawing nature of the imide group.

- **Causality:** A strong nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid, is required to generate the nitronium ion (NO_2^+) electrophile in sufficient concentration. The sulfuric acid acts as a catalyst, protonating the nitric acid to facilitate the loss of a water molecule and form the highly reactive nitronium ion. The reaction temperature must be carefully controlled to prevent over-nitration and side reactions.

Pathway B: Condensation of 4-Nitrophthalic Anhydride with Aniline

This pathway involves the formation of the imide ring from precursors that already contain the nitro functionality. This method can offer better regiochemical control compared to direct nitration.

- **Causality:** The reaction proceeds via a nucleophilic acyl substitution mechanism.^{[5][6]} The nitrogen atom of aniline acts as a nucleophile, attacking one of the carbonyl carbons of the 4-nitrophthalic anhydride. This forms a phthalamic acid intermediate, which then undergoes intramolecular cyclization via dehydration to form the stable five-membered imide ring.^[6] Heating in a high-boiling solvent like glacial acetic acid often facilitates the final dehydration step.^[6]

[Click to download full resolution via product page](#)

Figure 1: Key synthetic pathways to **4-Nitro-N-phenylphthalimide**.

Key Applications and Chemical Reactivity

The utility of **4-Nitro-N-phenylphthalimide** in research and development stems primarily from the chemical reactivity of its nitro group.

Gateway to Amino Derivatives

The most significant application is its role as an intermediate. The nitro group can be efficiently reduced to a primary amine (4-Amino-N-phenylphthalimide), a critical transformation that opens up a vast landscape of synthetic possibilities.

- Mechanistic Insight: The reduction is typically achieved using standard methods such as catalytic hydrogenation (e.g., H_2 over Pd/C) or chemical reducing agents like tin(II) chloride ($SnCl_2$) in an acidic medium. The resulting amino group is a potent nucleophile and can undergo a wide range of reactions, including:
 - Acylation
 - Alkylation
 - Diazotization followed by Sandmeyer reactions
 - Formation of amides and sulfonamides

This versatility makes it a foundational component in the synthesis of numerous Active Pharmaceutical Ingredients (APIs), dyes, and agrochemicals.[\[4\]](#)

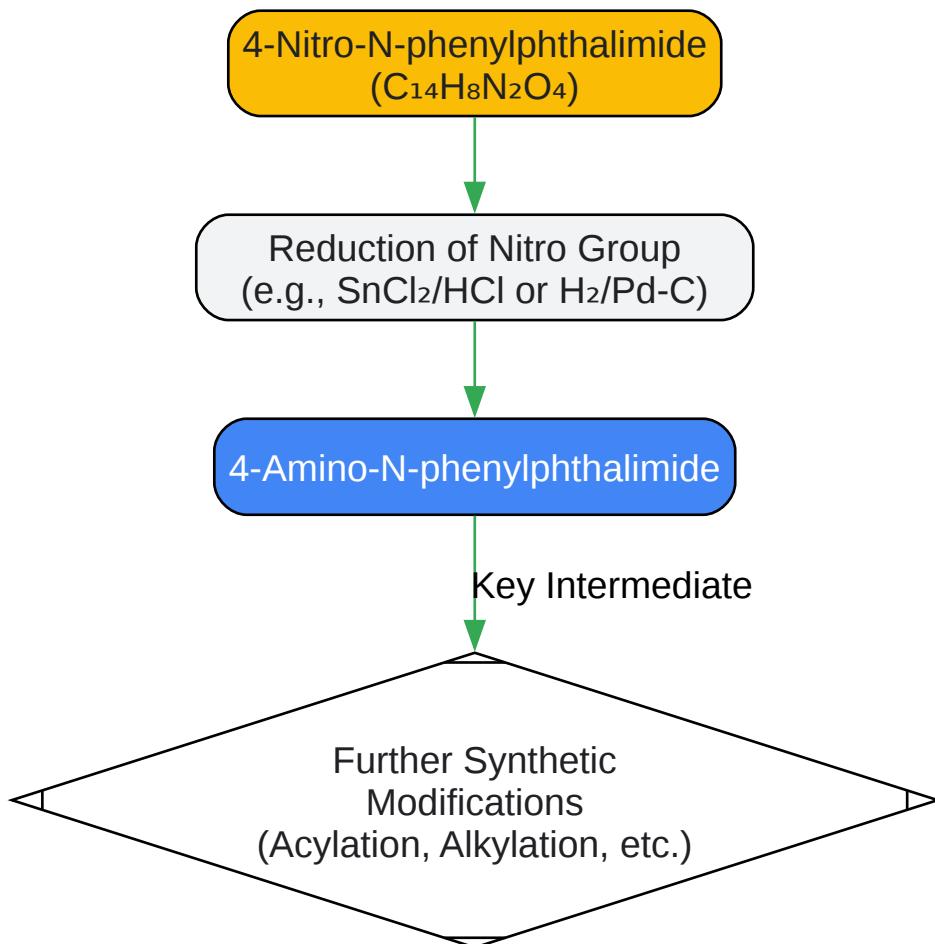

[Click to download full resolution via product page](#)

Figure 2: Reduction workflow unlocking synthetic pathways.

Applications in Drug Discovery

The phthalimide core is a well-known structural motif in medicinal chemistry, famously associated with the immunomodulatory drug thalidomide and its analogs. While **4-Nitro-N-phenylphthalimide** itself is not typically the final active molecule, its derivatives are explored for various therapeutic activities. Phthalimide derivatives have been investigated for anxiolytic, antimicrobial, and antitubercular properties.^{[7][8]} The synthesis of novel analogs often begins with functionalized phthalimides like the amino derivative obtained from the title compound.

Experimental Protocols

The following protocols are provided as illustrative, self-validating systems. Researchers must adapt them based on laboratory conditions and scale, always adhering to rigorous safety

standards.

Protocol 1: Synthesis of 4-Nitro-N-phenylphthalimide via Nitration (Hypothetical)

- Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add N-phenylphthalimide (1 equivalent).
- Acid Mixture Preparation: In a separate beaker cooled in an ice bath, slowly add concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (5-10 volumes relative to N-phenylphthalimide). Keep the temperature below 10°C.
- Nitration: Cool the flask containing N-phenylphthalimide to 0-5°C using an ice bath. Slowly add the pre-cooled nitrating mixture via the dropping funnel, ensuring the internal temperature does not exceed 10°C.
- Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The crude product will precipitate as a solid.
- Purification: Collect the solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral to pH paper. Dry the crude product. Recrystallize from a suitable solvent, such as ethanol or acetic acid, to obtain pure **4-Nitro-N-phenylphthalimide**.^[9]

Protocol 2: Reduction to 4-Amino-N-phenylphthalimide

- Reaction Setup: To a round-bottom flask, add **4-Nitro-N-phenylphthalimide** (1 equivalent) and ethanol.
- Reagent Addition: Add tin(II) chloride dihydrate ($\text{SnCl}_2 \cdot 2\text{H}_2\text{O}$, 3-4 equivalents) to the suspension.
- Reflux: Heat the mixture to reflux (approximately 78°C) and maintain for 2-3 hours, monitoring by TLC until the starting material is consumed.

- Basification: Cool the reaction mixture to room temperature and carefully add a saturated solution of sodium bicarbonate or dilute sodium hydroxide to neutralize the hydrochloric acid and precipitate the tin salts. Ensure the final pH is ~8.
- Extraction: Extract the product into an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purification: The crude product can be purified by column chromatography or recrystallization to yield pure 4-Amino-N-phenylphthalimide.

Safety and Handling

- Hazard Profile: Comprehensive toxicity data is not readily available.[\[2\]](#) The compound should be handled with care, assuming it is potentially harmful.
- Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.
- Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes. In case of contact, wash thoroughly with water.
- Storage: Store in a cool, dry place away from incompatible materials.

Conclusion

4-Nitro-N-phenylphthalimide (CAS: 40392-27-6) is a chemical intermediate of considerable value, bridging basic starting materials to complex, high-value molecules. Its well-defined physicochemical properties and predictable reactivity, centered on the transformation of its nitro group, make it a reliable tool for synthetic chemists. The robust protocols for its synthesis and subsequent reduction provide a solid foundation for its application in the development of novel pharmaceuticals, agrochemicals, and dyes. This guide provides the core technical knowledge required for its effective and safe utilization in a research and development setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. calpaclab.com [calpaclab.com]
- 2. chembk.com [chembk.com]
- 3. 4-NITRO-N-PHENYLPHthalimide CAS#: 40392-27-6 [amp.chemicalbook.com]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. brieflands.com [brieflands.com]
- 8. Discovery of novel phthalimide analogs: Synthesis, antimicrobial and antitubercular screening with molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
- To cite this document: BenchChem. [CAS number for 4-Nitro-N-phenylphthalimide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1584637#cas-number-for-4-nitro-n-phenylphthalimide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com